molecular formula C16H16ClNO3S B288335 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole

1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Cat. No. B288335
M. Wt: 337.8 g/mol
InChI Key: RWBVSBXHHNPNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole, also known as CESI, is a synthetic compound that has been widely studied for its potential applications in scientific research. CESI belongs to a class of compounds known as sulfonylindoles, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Scientific Research Applications

1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been studied for its potential applications in a variety of scientific research fields. One area of interest is its anti-inflammatory properties, which have been demonstrated in several studies. 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another area of research interest is the anti-tumor effects of 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole. Studies have shown that 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole can induce apoptosis (cell death) in cancer cells, and can also inhibit the growth and proliferation of tumor cells. This suggests that 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole could have potential applications in cancer therapy.
1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has also been studied for its anti-viral effects. It has been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus. This suggests that 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole could have potential applications in the development of new antiviral drugs.

Mechanism of Action

The exact mechanism of action of 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole is not yet fully understood. However, studies have suggested that 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole may exert its effects by inhibiting various signaling pathways involved in inflammation, tumor growth, and viral replication. 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cytokine signaling and immune function.
Biochemical and Physiological Effects:
1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral effects, 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to have antioxidant properties. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which could help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole is that it has been well-studied and its synthesis method is well-established, making it readily available for research purposes. However, one limitation is that its mechanism of action is not yet fully understood, which could make it difficult to develop targeted therapies based on its effects.

Future Directions

There are several future directions for research on 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole. One area of interest is the development of targeted therapies based on its anti-inflammatory, anti-tumor, and anti-viral effects. Another area of interest is the exploration of its antioxidant properties and potential applications in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole and its potential interactions with other signaling pathways.

Synthesis Methods

The synthesis of 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with indole in the presence of a base catalyst. The resulting product is then reduced to yield the final compound, 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole. This synthesis method has been well-established in the literature and has been used to produce 1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole in large quantities for research purposes.

properties

Product Name

1-(4-chloro-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H16ClNO3S/c1-2-21-16-11-13(7-8-14(16)17)22(19,20)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,2,9-10H2,1H3

InChI Key

RWBVSBXHHNPNEN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Cl

Origin of Product

United States

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